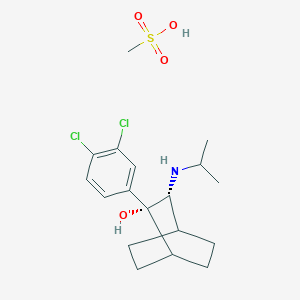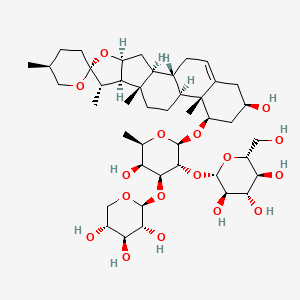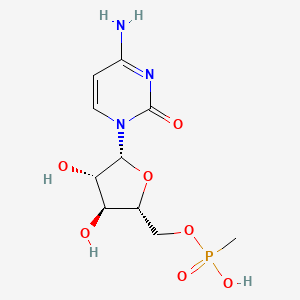
Boletunone B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boletunone B is a natural product found in Caloboletus calopus with data available.
Applications De Recherche Scientifique
Structural Analysis and Identification : Boletunone B was identified and structurally characterized using various spectral analyses, highlighting its unique chemical composition (Kim et al., 2004).
NMR Spectroscopy Applications : The compound has been used to test the complete prediction of 1H and 13C NMR spectra of complex organic molecules by DFT methods. This compound, with its unusual and crowded structure, served as an excellent subject for these advanced spectroscopy techniques, providing insights into the potential for precise molecular characterization (Bagno et al., 2006).
Potential Therapeutic Applications : While direct research on this compound's therapeutic applications is limited, its origin from Boletus species prompts consideration of the broader pharmacological potential of compounds from these mushrooms. For instance, other species like Boletus aereus have shown hepatoprotective effects and antioxidant properties, which might be indicative of similar potential in compounds like this compound (Zhang et al., 2020).
Chemical Analysis and Quality Control : The compound's distinct structure makes it a candidate for studies focusing on chemical analysis and quality control in natural products, particularly in mushrooms like Boletus species. Advanced techniques like two-dimensional correlation spectral analysis are employed for such purposes (Dong et al., 2021).
Propriétés
Formule moléculaire |
C15H20O6 |
|---|---|
Poids moléculaire |
296.31 g/mol |
Nom IUPAC |
(1S,6S,7S,8S,9R,13S)-7-hydroxy-3,6,9-trimethyl-2-oxo-11,12-dioxatricyclo[6.3.2.01,6]tridec-3-ene-13-carboxylic acid |
InChI |
InChI=1S/C15H20O6/c1-7-4-5-14(3)12(17)9-8(2)6-20-15(14,11(7)16)21-10(9)13(18)19/h4,8-10,12,17H,5-6H2,1-3H3,(H,18,19)/t8-,9+,10-,12-,14-,15+/m0/s1 |
Clé InChI |
LBQCWNOYPONBLJ-NHPXSFINSA-N |
SMILES isomérique |
C[C@H]1CO[C@@]23C(=O)C(=CC[C@]2([C@H]([C@H]1[C@H](O3)C(=O)O)O)C)C |
SMILES canonique |
CC1COC23C(=O)C(=CCC2(C(C1C(O3)C(=O)O)O)C)C |
Synonymes |
boletunone B |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-[(3R,5S,8R,9S,10S,13S,14S,17S)-3-Hydroxy-10,13-dimethyl-3-(trifluoromethyl)-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B1261927.png)







